molecular formula C16H19NO B563714 2-(3-Amino-1-phenylpropyl)-4-methylphenol CAS No. 1189501-90-3

2-(3-Amino-1-phenylpropyl)-4-methylphenol

Cat. No. B563714
M. Wt: 241.334
InChI Key: LZARZVSGZSQUGG-UHFFFAOYSA-N
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Description

2-(3-Amino-1-phenylpropyl)-4-methylphenol, also known as 2-Methyl-4-amino-1-phenyl-1-propanol, is an aromatic amine compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It is used in the synthesis of a variety of organic compounds, as well as in the production of drugs and other pharmaceuticals. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s.

Scientific Research Applications

1. Catalysis and Oxidation Processes

2-(3-Amino-1-phenylpropyl)-4-methylphenol derivatives have been used in catalysis and oxidation processes. For instance, μ-Chlorido-Bridged Dimanganese(II) Complexes involving a similar compound showed efficacy as catalysts in the microwave-assisted oxidation of secondary alcohols to corresponding ketones (Alexandru et al., 2014).

2. Biological Evaluation and DNA Interaction

Derivatives of 4-aminophenol, closely related to 2-(3-Amino-1-phenylpropyl)-4-methylphenol, have shown broad-spectrum antimicrobial and antidiabetic activities. These compounds also exhibit potential as anticancer agents, as revealed in DNA interaction studies (Rafique et al., 2022).

3. Spectroscopic Analysis in Biochemistry

In biochemistry, similar compounds have been studied for their spectroscopic properties, particularly their role in processes like electron transfer in proteins. For example, a study on a derivative, 2'-(1-Imidazolyl)-4-methylphenol, provided insights into the tyrosine-histidine covalent linkage in cytochrome c oxidase (Voicescu et al., 2009).

4. Antioxidant and Calcium Antagonistic Activities

Compounds similar to 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been synthesized with antioxidant activity and calcium antagonistic properties, beneficial in treating various disorders (Kato et al., 1999).

5. Synthesis and Characterization of Metal Complexes

The derivatives of 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been used in the synthesis and characterization of metal complexes, which exhibit diverse electrochemical and magnetic properties (Mahalakshmy et al., 2004).

6. Chemotherapy and Cancer Research

In chemotherapy research, related compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant effects on liver cancer cells (Yan et al., 2015).

7. Antimicrobial and Antifungal Studies

Azo-azomethine dyes derived from similar compounds have been synthesized and shown to possess antimicrobial properties against gram-positive bacteria, providing potential applications in the development of new antibacterial agents (Kose et al., 2013).

properties

IUPAC Name

2-(3-amino-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARZVSGZSQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675838
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-1-phenylpropyl)-4-methylphenol

CAS RN

1189501-90-3
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
L Prakash, M Himaja, R Vasudev - Scientia Pharmaceutica, 2015 - mdpi.com
A short and sensitive stability-indicating gradient RP-UPLC method was developed for the quantitative determination of process-related impurities and degradation products of …
Number of citations: 5 www.mdpi.com
A Chakraborty, SK Acharjya, SK Dash… - Current …, 2022 - ingentaconnect.com
Background: A pharmaceutical will be clinically accepted if it is impurity-free and its dose is accurately maintained. For this, the contribution of analytical techniques for developing and …
Number of citations: 2 www.ingentaconnect.com

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